
1,1'-Biphenyl, 2,3',4,4'-tetrachloro-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- is a chlorinated biphenyl compound It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- typically involves the chlorination of biphenyl followed by the introduction of a methoxy group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Methoxylation: The chlorinated biphenyl is then reacted with a methoxy reagent, such as sodium methoxide (NaOCH3), to introduce the methoxy group at the specified position. This reaction is typically carried out in an organic solvent like methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of biphenyl are chlorinated in industrial reactors equipped with efficient mixing and temperature control systems.
Methoxylation: The chlorinated biphenyl is then methoxylated using industrial-grade methoxy reagents and solvents. The reaction conditions are optimized for maximum yield and purity.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the biphenyl structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated biphenyls.
Reduction: Dechlorinated biphenyls or partially reduced derivatives.
Substitution: Biphenyls with different functional groups replacing the chlorine atoms.
科学的研究の応用
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially disrupting their normal function.
Pathways: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Another chlorinated biphenyl with chlorine atoms at different positions.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: A similar compound with a different substitution pattern.
1,1’-Biphenyl, 2,3’,4,5’-tetrachloro-4’-methoxy-: A compound with both chlorine and methoxy substitutions at different positions.
Uniqueness
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of specific substitutions on the behavior of chlorinated biphenyls.
特性
CAS番号 |
75422-27-4 |
|---|---|
分子式 |
C13H8Cl4O |
分子量 |
322.0 g/mol |
IUPAC名 |
1,3-dichloro-4-(3,4-dichlorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-10(15)5-3-8(12(13)17)7-2-4-9(14)11(16)6-7/h2-6H,1H3 |
InChIキー |
WAADQXHMAIRCBU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


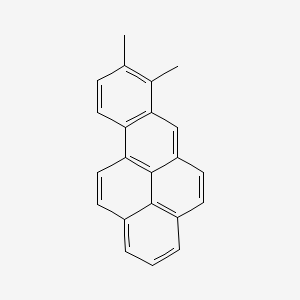
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
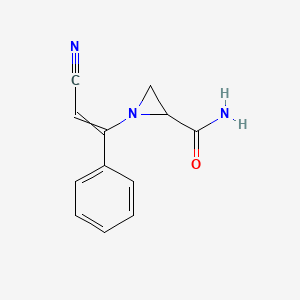


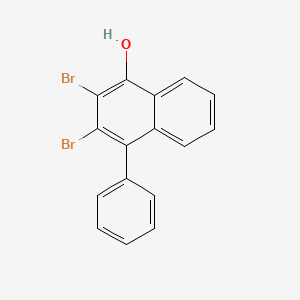
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
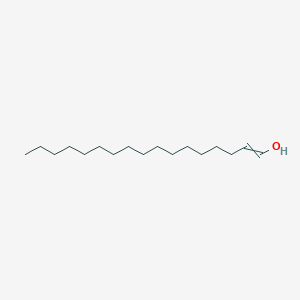
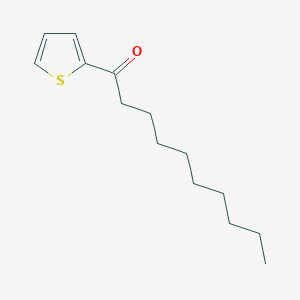
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
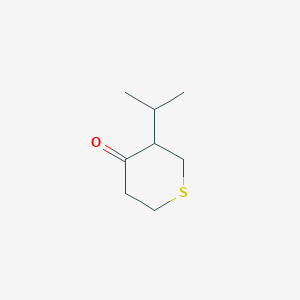
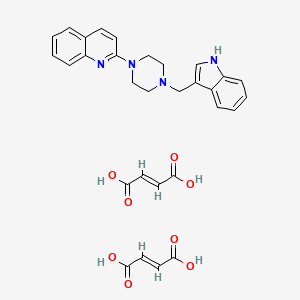
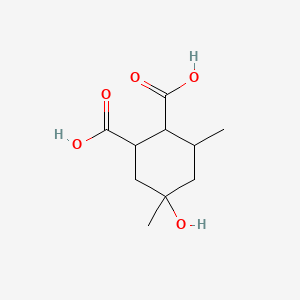
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
